エルダフィニチブ
概要
説明
エルダフィニチブは、主に局所進行または転移性尿路上皮癌の治療に使用される線維芽細胞増殖因子受容体型チロシンキナーゼ阻害剤です。 Balversaという商品名で販売されており、線維芽細胞増殖因子受容体1、2、3、および4の活性を標的とし、阻害することで知られています 。この化合物は、線維芽細胞増殖因子受容体に特定の遺伝子変異を持つ癌の治療に有望な結果を示しています。
2. 製法
合成経路および反応条件: エルダフィニチブの合成は、主要な中間体の調製から始まる複数のステップを伴います。 主要な合成経路の1つは、キノキサリン誘導体の形成を含み、その後、最終生成物を得るためにさらに修飾されます 。反応条件は、通常、有機溶媒、制御された温度、および特定の触媒の使用を含み、目的の化学的変換を確実にします。
工業的製造方法: エルダフィニチブの工業的製造は、収率と純度を最適化することに重点を置いています。 これには、大規模反応器の使用、反応パラメータの精密な制御、および結晶化やクロマトグラフィーなどの高度な精製技術が含まれます 。このプロセスには、化合物のバイオアベイラビリティと安定性を高めるために、薬学的に許容される塩やアモルファス固体分散体の調製も含まれます。
3. 化学反応解析
反応の種類: エルダフィニチブは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸化剤を使用して、酸素を付加するか、水素を除去することを伴います。
還元: 通常、還元剤を使用して、水素を付加するか、酸素を除去することを伴います。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
触媒: 炭素担持パラジウム、酸化白金。
生成される主な生成物: これらの反応から生成される主な生成物には、エルダフィニチブのさまざまな誘導体が含まれ、これらは薬理学的特性が異なるか、効果が向上している可能性があります .
4. 科学研究への応用
エルダフィニチブは、幅広い科学研究への応用があります。
化学: 線維芽細胞増殖因子受容体阻害剤の挙動と他の分子との相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響と、細胞プロセスを調節する可能性について調査されています。
医学: 主に尿路上皮癌の治療に使用されており、胆管癌、胃癌、非小細胞肺癌、食道癌などの他の癌における有効性について研究が進められています
科学的研究の応用
Erdafitinib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of fibroblast growth factor receptor inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on cell signaling pathways and its potential to modulate cellular processes.
Medicine: Primarily used in the treatment of urothelial carcinoma, with ongoing research into its efficacy in other cancers such as bile duct cancer, gastric cancer, non-small cell lung cancer, and esophageal cancer
Industry: Utilized in the development of targeted therapies and personalized medicine approaches, particularly for cancers with specific genetic mutations
作用機序
エルダフィニチブは、線維芽細胞増殖因子受容体1、2、3、および4の酵素活性を結合して阻害することによって効果を発揮します 。この阻害は、これらの受容体のリン酸化とそれに続くシグナル伝達を防ぎます。これらの受容体は、癌細胞の増殖、分化、生存にしばしば関与しています。 これらの経路をブロックすることにより、エルダフィニチブは癌細胞の生存率を低下させ、腫瘍の増殖を遅らせます .
類似の化合物:
ペミガチニブ: 胆管癌の治療に使用されるもう1つの線維芽細胞増殖因子受容体阻害剤。
インフィグラチニブ: 線維芽細胞増殖因子受容体を標的とし、エルダフィニチブと同様の適応症に使用されます。
フチバチニブ: さまざまな癌への応用を持つ選択的な線維芽細胞増殖因子受容体阻害剤
エルダフィニチブの独自性: エルダフィニチブは、複数の線維芽細胞増殖因子受容体(1、2、3、および4)を幅広く阻害するという点でユニークであり、1つまたは2つの受容体のみを標的とする可能性のある他の阻害剤と比較して、より幅広い遺伝子変異に有効です 。 さらに、特定の遺伝子変異を持つ尿路上皮癌における使用が承認されたことは、個別化医療における役割を強調しています .
Safety and Hazards
The most common (>20%) adverse reactions, including laboratory abnormalities, were increased phosphate, nail disorders, diarrhea, stomatitis, increased alkaline phosphatase, decreased hemoglobin, increased alanine aminotransferase, increased aspartate aminotransferase, decreased sodium, increased creatinine, dry mouth, decreased phosphate, palmar-plantar erythrodysesthesia syndrome, dysgeusia, fatigue, dry skin, constipation, decreased appetite, increased calcium, alopecia, dry eye, increased potassium, and decreased weight .
将来の方向性
Erdafitinib therapy resulted in significantly longer overall survival than chemotherapy among patients with metastatic urothelial carcinoma and FGFR alterations after previous anti–PD-1 or anti–PD-L1 treatment . This suggests that erdafitinib could be a promising treatment option for patients with these specific genetic alterations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of erdafitinib involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the formation of quinoxaline derivatives, which are then further modified to obtain the final product . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of erdafitinib focuses on optimizing yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography . The process also includes the preparation of pharmaceutically acceptable salts and amorphous solid dispersions to enhance the compound’s bioavailability and stability.
化学反応の分析
Types of Reactions: Erdafitinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions include various derivatives of erdafitinib, which may have different pharmacological properties or improved efficacy .
類似化合物との比較
Pemigatinib: Another fibroblast growth factor receptor inhibitor used in the treatment of cholangiocarcinoma.
Infigratinib: Targets fibroblast growth factor receptors and is used for similar indications as erdafitinib.
Futibatinib: A selective fibroblast growth factor receptor inhibitor with applications in various cancers
Uniqueness of Erdafitinib: Erdafitinib is unique in its broad inhibition of multiple fibroblast growth factor receptors (1, 2, 3, and 4), making it effective against a wider range of genetic alterations compared to some other inhibitors that may target only one or two receptors . Additionally, its approval for use in urothelial carcinoma with specific genetic mutations highlights its role in personalized medicine .
特性
IUPAC Name |
N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAHOMJCDNXHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027936 | |
Record name | Erdafitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Erdafitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Urothelial cancer is statistically the fourth most common kind of cancer in the world. In general, such urothelial cancers originate in the urothelium - or the transitional epithelium - a membrane that covers the renal pelvis to the ureter, the bladder, and the proximal two-thirds of the urethra. While 90 to 95% of urothelial cancers are bladder cancers and the other 5 to 10% are upper tract urothelial cancers, the bladder cancers can also be either superficial or invasive (either not having or having invaded the deeper layers of the bladder). Moreover, fibroblast growth factor receptor (FGFR) is a transmembrane protein that is expressed ubiquitously in normal tissues and is involved in various endogenous bio-physiological processes including the homeostasis of phosphate and vitamin D, cell proliferation, cell anti-apoptotic signaling, and cell migration in a variety of cell types. Concurrently, genetic mutations or changes like deregulation of FGFR pathways and FGFR aberrations such as gene amplification, point mutations, and chromosomal translocations have been implicated in the pathogenesis of urothelial cancer, including the possibility of such changes to all four FGFR genes (FGFR1, FGFR2, FGFR3, and FGFR4). Changes to the FGFR genes are consequently thought to promote cell proliferation, migration, angiogenesis, and anti-apoptosis in many cancers including urothelial cancer. Erdafitinib is subsequently an oral selective pan-FGFR kinase inhibitor that binds to and inhibits the enzymatic activity of expressed FGFR1, FGFR2, FGFR3, and FGFR4 based on in vitro data. In particular, erdafitinib demonstrates inhibition of FGFR phosphorylation and signaling as well as decreased cell viability in cell lines expressing FGFR genetic alterations, including point mutations, amplifications, and fusions. Erdafitinib demonstrated antitumor activity in FGFR-expressing cell lines and xenograft models derived from tumor types, including bladder cancer. | |
Record name | Erdafitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1346242-81-6 | |
Record name | N1-(3,5-Dimethoxyphenyl)-N2-(1-methylethyl)-N1-[3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346242-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erdafitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdafitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Erdafitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERDAFITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890E37NHMV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。